(S)-3-methyl-1-(oxetan-3-yl)piperazine
Description
(S)-3-Methyl-1-(oxetan-3-yl)piperazine is a chiral piperazine derivative characterized by an (S)-configured methyl group at the 3-position of the piperazine ring and an oxetane substituent at the 1-position (Figure 1). The oxetane moiety introduces a strained oxygen-containing heterocycle, which may enhance metabolic stability and influence solubility compared to bulkier or more lipophilic substituents. This compound’s stereochemistry and functional groups make it a candidate for targeted therapeutic applications, particularly in receptor modulation, where stereoselectivity and substituent effects are critical .
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
(3S)-3-methyl-1-(oxetan-3-yl)piperazine |
InChI |
InChI=1S/C8H16N2O/c1-7-4-10(3-2-9-7)8-5-11-6-8/h7-9H,2-6H2,1H3/t7-/m0/s1 |
InChI Key |
PRUUDHYBMMLTSC-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1)C2COC2 |
Canonical SMILES |
CC1CN(CCN1)C2COC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-methyl-1-(oxetan-3-yl)piperazine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a precursor containing both piperazine and oxetane moieties. This can be achieved through various cyclization reactions, such as intramolecular etherification or epoxide ring opening followed by ring closure .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The production process may also involve purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: (S)-3-Methyl-1-(oxetan-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while reduction could produce various reduced forms of the compound .
Scientific Research Applications
(S)-3-Methyl-1-(oxetan-3-yl)piperazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It serves as a probe in biological studies to investigate the interactions of piperazine derivatives with biological targets.
Medicine: The compound is explored for its potential therapeutic properties, including its use in drug discovery and development.
Mechanism of Action
The mechanism of action of (S)-3-methyl-1-(oxetan-3-yl)piperazine involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, which may facilitate its binding to biological targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Receptor Binding Affinity and Selectivity
Piperazine derivatives exhibit diverse biological activities depending on substituents and stereochemistry. Key comparisons include:
Piperazine vs. Piperidine in Thiazolopyrimidine Derivatives
- Piperidine-substituted compound 1 (Ki = 594 nM at hA2AAR) showed significantly lower binding affinity than its piperazine-substituted analogue 3 (Ki = 58 nM) .
Piperazine in Serotonin 5-HT1A Receptor Ligands
- Coumarin derivatives with a three-carbon linker between the coumarin and piperazine moieties (e.g., compound 5d) demonstrated subnanomolar affinity for 5-HT1A receptors. Replacing piperazine with morpholine or heterocycles drastically reduced activity .
Metabolic Stability
Piperazine rings are often metabolic hotspots. Key findings:
- Metabolic Liabilities: Piperazine derivatives undergo deethylation or oxidation (e.g., N-oxide formation) . For example, fluoroquinolones with piperazine moieties are oxidized by MnO2, leading to dealkylation at the piperazine ring .
- Mitigation Strategies : Replacing piperazine with isosteres (e.g., bridged amines) reduced clearance in Chagas disease drug candidates . The oxetane group in (S)-3-methyl-1-(oxetan-3-yl)piperazine may resist oxidative metabolism due to its rigid, oxygenated structure, improving stability compared to N-benzyl or N-phenylpiperazines .
Solubility and Physicochemical Properties
- Spacer Effects: In 4(1H)-quinolones, ethylene or methylene spacers between piperazine and the core improved solubility (80+ μM) compared to direct attachment (<20 μM) .
- Oxetane Contribution : The oxetane’s polarity may enhance solubility relative to hydrophobic substituents (e.g., benzyl). However, direct attachment to the piperazine (as in the target compound) could reduce solubility compared to spaced derivatives .
Structural and Stereochemical Influences
- Stereochemistry : The (S)-configured methyl group in the target compound may enable stereoselective receptor interactions, analogous to dopamine D2 ligands where substituent positions (e.g., 2-OCH3 vs. 4-OCH3) drastically altered selectivity .
- Oxetane vs. Other Substituents :
- Benzyl/Phenylpiperazines : Common in designer drugs (e.g., BZP, TFMPP) but prone to rapid metabolism and toxicity .
- Morpholine/Pyridinyl Replacements : Reduced 5-HT1A affinity in coumarin derivatives , highlighting the unique role of piperazine’s nitrogen alignment.
- Oxetane Advantage : Combines metabolic resilience with moderate polarity, offering a balance between stability and bioavailability .
Q & A
How can the structural integrity of (S)-3-methyl-1-(oxetan-3-yl)piperazine be confirmed during synthesis?
Level : Basic
Methodological Answer :
Structural confirmation requires a combination of analytical techniques:
- Elemental Analysis : Verify C, H, and N composition to match theoretical values.
- 1H/13C NMR : Identify characteristic peaks (e.g., oxetane protons at δ 4.3–4.7 ppm, piperazine methyl group at δ 1.2–1.4 ppm). Absence of NH proton signals (δ ~2.0 ppm) indicates successful substitution .
- Mass Spectrometry : Confirm molecular ion ([M+H]+) and fragmentation patterns.
- X-ray Crystallography (if applicable): Resolve stereochemistry at the (S)-configured methyl group .
What strategies resolve contradictions between reduced toxicity and diminished biological activity in modified piperazine derivatives?
Level : Advanced
Methodological Answer :
Structural modifications, such as β-cyclodextrin inclusion (evidence in piperazine derivatives), reduce toxicity but may sterically hinder target interactions. To address this:
- Co-administration with adjuvants : Use permeation enhancers to improve bioavailability.
- Docking studies : Optimize substituent orientation (e.g., oxetane ring positioning) to balance steric effects and receptor binding .
- Hybrid derivatives : Introduce secondary pharmacophores (e.g., aryl groups) to restore activity while retaining low toxicity .
How can analytical methods distinguish this compound from its enantiomer or analogs?
Level : Basic
Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Retention times and peak areas validate enantiopurity.
- Optical Rotation : Compare specific rotation values ([α]D) with literature data.
- Vibrational Circular Dichroism (VCD) : Confirm absolute configuration via asymmetric C-H stretching modes .
What parametric factors optimize CO₂ capture efficiency when using piperazine derivatives in membrane contactors?
Level : Advanced
Methodological Answer :
In PTFE hollow fiber membrane systems (e.g., with K₂CO₃/piperazine blends):
- Flow Rates : Higher liquid flow rates enhance CO₂ absorption but increase pressure drop (optimal range: 0.1–0.5 L/min).
- Temperature : Maintain 40–50°C to balance reaction kinetics and solvent stability.
- Concentration : 10–15 wt% piperazine in K₂CO₃ maximizes absorption capacity (up to 0.8 mol CO₂/mol amine) .
- Nanoparticle Additives : SiO₂ or Al₂O₃ nanoparticles (1–2 wt%) improve thermal stability and reduce solvent degradation .
How do structural modifications to the oxetane or piperazine ring affect antiplatelet activity?
Level : Advanced
Methodological Answer :
- Oxetane Ring : Enhances metabolic stability but may reduce hydrophilicity. Substitution with bulkier groups (e.g., spiro-oxetane) improves target selectivity.
- Piperazine Methyl Group : The (S)-configuration increases stereochemical specificity for serotonin receptors (e.g., 5-HT1A), but over-modification (e.g., β-cyclodextrin inclusion) diminishes activity due to steric hindrance .
- Contradiction Resolution : Computational modeling (e.g., MD simulations) identifies optimal substituent positions to retain activity while minimizing toxicity .
What thermal analysis methods ensure stability of this compound under storage?
Level : Basic
Methodological Answer :
- TGA/DTG : Monitor weight loss at 25–300°C. Stable derivatives show <5% degradation below 150°C.
- DSC : Detect phase transitions (e.g., melting points ~120–140°C) and glass transitions.
- Accelerated Stability Studies : Store at 40°C/75% RH for 6 months; HPLC purity should remain >98% .
How can piperazine derivatives be tailored for dual inhibition of enzymes like MAGL and FAAH?
Level : Advanced
Methodological Answer :
- Scaffold Hybridization : Combine piperazine carbamates (for MAGL inhibition) with urea/amide groups (for FAAH binding).
- Crystal Structure Guidance : Use MAGL-Piperazine inhibitor complexes (PDB: 6WJ7) to design reversible inhibitors with IC₅₀ < 100 nM.
- In Vivo Testing : Assess CNS penetration and selectivity via brain/plasma ratios in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
